![molecular formula C22H17ClN2O3S B2892320 1-[2-(4-chlorophenyl)-2-oxoethyl]-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 899929-08-9](/img/no-structure.png)
1-[2-(4-chlorophenyl)-2-oxoethyl]-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-[2-(4-chlorophenyl)-2-oxoethyl]-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C22H17ClN2O3S and its molecular weight is 424.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structural Characterization and Synthesis
Research in this area focuses on understanding the molecular and crystal structure of compounds similar to the specified chemical, which helps in elucidating their chemical behavior and potential applications. For example, studies have reported on the crystallization and molecular structure of related heterocyclic molecules, highlighting their planar fused-ring systems and how they are linked by hydrogen bonds into specific arrangements (Low et al., 2004). These structural insights are crucial for designing compounds with desired properties.
Chemical Reactions and Interactions
Understanding the reactions of related compounds under various conditions is another significant area of research. Investigations into ring cleavage reactions of derivatives with amines under different conditions have provided insights into the synthesis of new compounds with potential biological activity (Kinoshita et al., 1989). This knowledge is instrumental in the development of novel synthetic pathways for pharmaceuticals and other chemical products.
Application in Photophysical Properties and Sensing
The design and synthesis of pyrimidine-phthalimide derivatives, for instance, demonstrate how the structural modification of pyrimidine derivatives can lead to materials with unique photophysical properties, suitable for applications such as pH sensing. These derivatives exhibit solid-state fluorescence and solvatochromism, which are valuable properties for developing optical materials (Yan et al., 2017).
Antimicrobial Activity
The synthesis and evaluation of novel compounds for antimicrobial activity is a critical application area. Research efforts aim at developing new antibacterial agents by synthesizing and testing various substituted compounds for efficacy against both gram-negative and gram-positive bacteria, leading to potential new treatments for infectious diseases (Sheikh et al., 2009).
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-aminothiophene-3-carboxylic acid with 4-chlorobenzoyl chloride to form 2-(4-chlorophenyl)-2-oxoethylthiophene-3-carboxylic acid. This intermediate is then reacted with 5,6-dimethyl-3-phenyluracil in the presence of a dehydrating agent to form the final product, 1-[2-(4-chlorophenyl)-2-oxoethyl]-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione.", "Starting Materials": [ "2-aminothiophene-3-carboxylic acid", "4-chlorobenzoyl chloride", "5,6-dimethyl-3-phenyluracil", "Dehydrating agent" ], "Reaction": [ "Step 1: 2-aminothiophene-3-carboxylic acid is reacted with thionyl chloride to form 2-chlorothiophene-3-carboxylic acid.", "Step 2: 2-chlorothiophene-3-carboxylic acid is then reacted with sodium hydride to form the corresponding thiol.", "Step 3: The thiol is then reacted with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine to form 2-(4-chlorophenyl)-2-oxoethylthiophene-3-carboxylic acid.", "Step 4: 2-(4-chlorophenyl)-2-oxoethylthiophene-3-carboxylic acid is then reacted with 5,6-dimethyl-3-phenyluracil in the presence of a dehydrating agent such as phosphorus oxychloride to form the final product, 1-[2-(4-chlorophenyl)-2-oxoethyl]-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione." ] } | |
CAS No. |
899929-08-9 |
Molecular Formula |
C22H17ClN2O3S |
Molecular Weight |
424.9 |
IUPAC Name |
1-[2-(4-chlorophenyl)-2-oxoethyl]-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H17ClN2O3S/c1-13-14(2)29-21-19(13)20(27)25(17-6-4-3-5-7-17)22(28)24(21)12-18(26)15-8-10-16(23)11-9-15/h3-11H,12H2,1-2H3 |
InChI Key |
IQMISMISEGOPCU-UHFFFAOYSA-N |
SMILES |
CC1=C(SC2=C1C(=O)N(C(=O)N2CC(=O)C3=CC=C(C=C3)Cl)C4=CC=CC=C4)C |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one](/img/structure/B2892237.png)
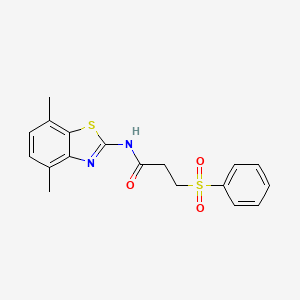
![6-Tert-butyl-2-[1-(2-methoxybenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2892240.png)
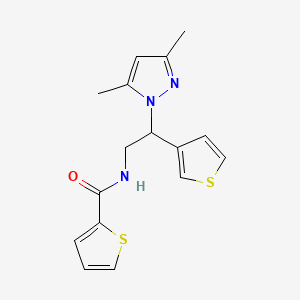
![methyl 2-[4-(3-hydroxypropyl)-1H-1,2,3-triazol-1-yl]acetate](/img/structure/B2892242.png)
![5-fluoro-4-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine](/img/structure/B2892244.png)
![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-methylthiophen-2-yl)methanone](/img/structure/B2892245.png)
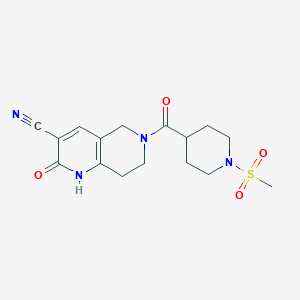
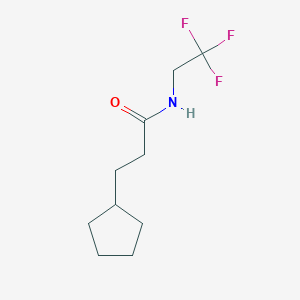

![2-phenyl-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)butanamide](/img/structure/B2892252.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-2-((4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2892258.png)
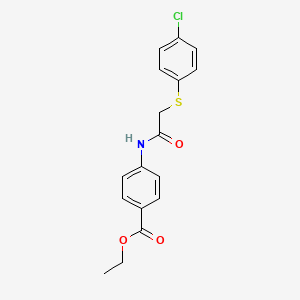
![5-[4-(Prop-2-yn-1-yl)piperazin-1-yl]pentanenitrile](/img/structure/B2892260.png)
